molecular formula C12H17N3O2S B2942506 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 2097924-16-6

4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No.: B2942506
CAS No.: 2097924-16-6
M. Wt: 267.35
InChI Key: VSNKLHNSONCHBN-UHFFFAOYSA-N
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Description

4-Cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the cyclopropylidene and sulfonyl groups. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medicinal applications.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing signaling pathways and cellular processes. Understanding these interactions is crucial for developing therapeutic applications.

Comparison with Similar Compounds

  • 4-Cyclopropylidene-1-(pyrazol-4-yl)sulfonyl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.

  • 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine: Lacks the cyclopropylidene group.

This comprehensive overview highlights the significance of 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-cyclopropylidene-1-(1-methylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-9-12(8-13-14)18(16,17)15-6-4-11(5-7-15)10-2-3-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNKLHNSONCHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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